![molecular formula C14H24ClN B1458070 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride CAS No. 1864074-60-1](/img/structure/B1458070.png)
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, also known as 3-Et-1-PTPH, is a synthetic compound that has been used in a variety of research experiments. It is a chiral compound with a p-tolyl group attached to the nitrogen atom of the amine, which is responsible for its unique properties. 3-Et-1-PTPH has been used in a variety of laboratory experiments, ranging from chemical synthesis to biochemical and physiological research.
Scientific Research Applications
Antiviral Research
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride: may be explored for its potential antiviral properties. Indole derivatives, which share a structural similarity, have been reported to exhibit antiviral activity . This suggests that the compound could be synthesized and tested against various RNA and DNA viruses to determine its efficacy as an antiviral agent.
Anti-inflammatory Studies
The compound’s structural framework suggests it could be useful in anti-inflammatory research. Indole derivatives are known for their anti-inflammatory activities . By modifying the compound to enhance its interaction with inflammatory pathways, researchers can investigate its potential as a new anti-inflammatory medication.
Anticancer Applications
Given the biological activity of similar compounds, 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride could be valuable in cancer research. Indole derivatives have been found to possess anticancer properties . The compound could be used to synthesize new derivatives and test their cytotoxicity against various cancer cell lines.
Antimicrobial Testing
The structural characteristics of 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride make it a candidate for antimicrobial testing. Indole derivatives have shown antimicrobial activity, which could be indicative of the potential of this compound in developing new antimicrobial agents .
Agricultural Chemical Development
The compound could also be explored for its use in agricultural chemicals. The indole moiety is a key component in plant hormones and growth regulators . By studying the effects of 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride on plants, it could lead to the development of new agrochemicals that promote plant growth or protect crops from diseases.
Safety and Hazards
properties
IUPAC Name |
3-ethyl-1-(4-methylphenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-8-6-11(3)7-9-13;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFSFJCSANRUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(C=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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